molecular formula C10H10O B049655 Benzylideneacetone CAS No. 122-57-6

Benzylideneacetone

Cat. No. B049655
CAS RN: 122-57-6
M. Wt: 146.19 g/mol
InChI Key: BWHOZHOGCMHOBV-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of benzylideneacetone involves several methods, including the aldol condensation of benzaldehyde and acetone, a fundamental reaction in organic chemistry. This process is catalyzed by bases or acids and can be optimized under different conditions to achieve high yields of benzylideneacetone. For instance, a study by Xiu (2001) discussed the synthesis of benzylideneacetone using potassium fluoride on alumina as a catalyst, achieving a yield of 95.0% under optimized conditions (Xiu, 2001).

Molecular Structure Analysis

The molecular structure of benzylideneacetone has been studied through various analytical techniques, including crystallography and spectroscopy. These studies help in understanding the compound's stereochemistry, bond lengths, and angles, which are crucial for its reactivity and properties. For example, Morita et al. (2008) reported the crystallization and preliminary crystallographic analysis of benzylideneacetone synthase, providing insights into its molecular structure (Morita et al., 2008).

Chemical Reactions and Properties

Benzylideneacetone participates in various chemical reactions, including cycloadditions, hydrogenations, and as a ligand in coordination chemistry. Its reactivity is influenced by its conjugated system, making it a versatile intermediate in organic synthesis. Spogliarich et al. (1989) explored the selective hydrogenation of benzylideneacetone catalyzed by iridium diphosphine complexes, highlighting its utility in producing specific hydrogenated products (Spogliarich et al., 1989).

Scientific Research Applications

1. Flavoring Ingredient in Food and Perfumes

  • Application Summary : Benzylideneacetone is used as a flavoring ingredient in food and perfumes . It’s an organic compound described by the formula .
  • Results or Outcomes : The use of Benzylideneacetone in food and perfumes contributes to the sensory qualities of these products, enhancing their appeal to consumers .

2. Inhibition of Tyrosinase Activity

  • Application Summary : Benzylideneacetone has been found to inhibit the activity of mushroom tyrosinase, a key enzyme in melanin synthesis and fruit-vegetable browning .
  • Methods of Application : The study investigated the inhibitory effects of Benzylideneacetone on mushroom tyrosinase. The specific experimental procedures are not detailed in the source .
  • Results or Outcomes : The results showed that Benzylideneacetone could effectively inhibit the enzyme activity sharply and the inhibitory effects were determined to be reversible . This research provides scientific evidence for the use of Benzylideneacetone as an antityrosinase agent .

3. Preparation of Dibenzylideneacetone

  • Application Summary : Benzylideneacetone can undergo another Claisen-Schmidt condensation with another molecule of benzaldehyde to form dibenzylideneacetone . Dibenzylideneacetone is an organic compound with the formula .
  • Results or Outcomes : The preparation of dibenzylideneacetone demonstrates the scope of condensation reactions to construct new, complex organic compounds .

4. Component in Sunscreens and Ligand in Organometallic Chemistry

  • Application Summary : Dibenzylideneacetone, which can be prepared from Benzylideneacetone, is used as a component in sunscreens and as a ligand in organometallic chemistry .
  • Results or Outcomes : The use of dibenzylideneacetone in sunscreens helps protect the skin from harmful UV rays, while its use as a ligand in organometallic chemistry contributes to the synthesis of various metal complexes .

5. Preparation of Dibenzylideneacetone

  • Application Summary : Benzylideneacetone can undergo another Claisen-Schmidt condensation with another molecule of benzaldehyde to form dibenzylideneacetone . Dibenzylideneacetone is an organic compound with the formula .
  • Results or Outcomes : The preparation of dibenzylideneacetone demonstrates the scope of condensation reactions to construct new, complex organic compounds .

6. Component in Sunscreens and Ligand in Organometallic Chemistry

  • Application Summary : Dibenzylideneacetone, which can be prepared from Benzylideneacetone, is used as a component in sunscreens and as a ligand in organometallic chemistry .
  • Results or Outcomes : The use of dibenzylideneacetone in sunscreens helps protect the skin from harmful UV rays, while its use as a ligand in organometallic chemistry contributes to the synthesis of various metal complexes .

Safety And Hazards

Benzylideneacetone is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause an allergic skin reaction .

Future Directions

Benzylideneacetone derivatives have been found to inhibit osteoclastogenesis and activate osteoblastogenesis independently based on specific structure–activity relationship . This suggests a potential novel therapeutics for osteopenic diseases .

properties

IUPAC Name

(E)-4-phenylbut-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O/c1-9(11)7-8-10-5-3-2-4-6-10/h2-8H,1H3/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWHOZHOGCMHOBV-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C=C/C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1031626
Record name Methyl trans-styryl ketone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1031626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid with an odor like coumarin; [Merck Index] Yellowish solid; [Acros Organics MSDS], Solid, colourless to slightly yellow crystalline solid with a sweet, pungent, creamy, floral odour
Record name trans-4-Phenyl-3-buten-2-one
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/21636
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Benzylideneacetone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031617
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 4-Phenyl-3-buten-2-one
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/805/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

262.00 °C. @ 760.00 mm Hg
Record name Benzylideneacetone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031617
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

insoluble in water; soluble in organic solvents, oils, very soluble (in ethanol)
Record name 4-Phenyl-3-buten-2-one
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/805/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Vapor Pressure

0.009 [mmHg]
Record name trans-4-Phenyl-3-buten-2-one
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/21636
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

Benzylideneacetone

CAS RN

1896-62-4, 122-57-6
Record name trans-4-Phenyl-3-buten-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1896-62-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzylideneacetone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122576
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl trans-styryl ketone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001896624
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzylideneacetone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5605
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Buten-2-one, 4-phenyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Methyl trans-styryl ketone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1031626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-phenylbutenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.142
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name trans-4-phenylbut-3-en-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.989
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BENZYLIDENEACETONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B03X40BMT5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Benzylideneacetone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031617
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

41.5 °C
Record name Benzylideneacetone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031617
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

It should be noted that an initial reaction of 2-methylaminoethanol (1.5 mL) with 4-hydroxybenzylideneacetone (0.68 g) in NaHSO3 (0.78 g) and H2O (1.5 mL) in a sealed vial at 140° C. for 16 hrs did not provide the necessary benzylidene acetone derivative (Scheme 1, compound (b)). Therefore, N-methyl-N-(2-hydroxyethyl)-4-aminobenzaldehyde (Scheme 1, compound (a)) was purchased and used to complete the first step of synthesis instead. When the benzylidene acetone derivative was spotted on a TLC plate the compound glowed fluorescently. The benzylidene acetone derivative reaction mixture was spotted onto preparative TLC plate for purification. Three distinct bands can be observed: a red band at the bottom of the plate, yellow band at the middle, and a faint band at the top were observed. Using mass spectra the inventors determined that the middle yellow band contained the actual benzylidene acetone derivative.
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
0.68 g
Type
reactant
Reaction Step One
Quantity
0.78 g
Type
solvent
Reaction Step One
Name
Quantity
1.5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

In an ambient pressure oxygen atmosphere, 29.2 mg of 4-phenyl-but-3-ene-2-ol and 33.9 mg of the platinum catalyst obtained in Example 1 were agitated for fifteen hours at 60° C. in 2 ml of water. The reaction mixture was subsequently extracted using ethyl acetate, and the organic layer was dried using magnesium sulfate, filtered and concentrated to obtain 25.2 mg (87% yield) of benzalacetone. The reaction equation and the analytical results of the product are shown below.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
29.2 mg
Type
reactant
Reaction Step One
Quantity
33.9 mg
Type
catalyst
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Yield
87%

Synthesis routes and methods III

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

Next, the reaction product was analyzed by NMR using proton (nuclear magnetic resonance apparatus, hereinafter to be called 1H-NMR). FIG. 5 is a view illustrating the reaction products from hydrogenation reaction of benzalacetone of Example 1. As is obvious from the figure, 4-phenyl-2-butanone and 4-phenyl-2-butanol were obtained by hydrogenation of benzalacetone within five minutes as reaction time at the yield of 97% and 3%, respectively.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzylideneacetone
Reactant of Route 2
Reactant of Route 2
Benzylideneacetone
Reactant of Route 3
Reactant of Route 3
Benzylideneacetone
Reactant of Route 4
Reactant of Route 4
Benzylideneacetone
Reactant of Route 5
Benzylideneacetone
Reactant of Route 6
Reactant of Route 6
Benzylideneacetone

Citations

For This Compound
2,810
Citations
X Liu, Y Jia, J Chen, G Liang, H Guo, Y Hu, Y Shi… - Journal of bioscience …, 2015 - Elsevier
… use of benzylideneacetone, … of benzylideneacetone or benzylacetone, the plots were got a group of lines intercepted in the second quadrant, indicating that both of benzylideneacetone …
Number of citations: 12 www.sciencedirect.com
MA Esteruelas, LA Oro, C Valero - Organometallics, 1992 - ACS Publications
The five-coordinated hydride carbonyl complexes OsHCUCOMPR^ o (PR3= Pi-Pr3 (1), PMe-t-Bii2 (12)) catalyze the selective hydrogenation of benzylideneacetone to 4-phenylbutan-2-…
Number of citations: 75 pubs.acs.org
SY Seo, MH Jun, WS Chun, SH Lee, J Seo… - Korean journal of …, 2011 - koreascience.kr
Benzylideneacetone (BZA) is a compound derived from culture broth of an entomopathogenic bacterium, Xenorhabdus nematophila (Xn). Its immunosuppressive activity is caused by its …
Number of citations: 6 koreascience.kr
S Shan, Z Fan, WX Hu, DJ Xu - Acta Crystallographica Section E …, 2004 - scripts.iucr.org
Crystals of the title compound, C16H14N4O4, were obtained from a condensation reaction of benzylideneacetone and 2,4-dinitrophenylhydrazine. The molecule has a nearly planar …
Number of citations: 4 scripts.iucr.org
AJSC Vieira - … Organic Chemistry Experiments for the Laboratory …, 2016 - books.google.com
… When benzaldehyde is present in excess, as is the case of this experiment, and since the product of the first condensation reaction (benzylideneacetone) is still an enolizable ketone, a …
Number of citations: 4 books.google.com
AN Nesmeyanov, LV Rybin, NA Stelzer… - Journal of …, 1979 - Elsevier
Chelate π-allyl-σ-carbamoyl carbonyliron compounds (VIII) are formed in the reaction of the BF 3 adduct of (π-PhCHCHCOMe)Fe(CO) 4 with primary amines. The presence of a ring—…
Number of citations: 17 www.sciencedirect.com
D Ji, Y Yi, GH Kang, YH Choi, P Kim, NI Baek… - FEMS Microbiology …, 2004 - Elsevier
… Benzylideneacetone has been used for non-antibacterial … The commercially available benzylideneacetone showed … In comparison, benzylideneacetone identified in this study is a …
Number of citations: 190 www.sciencedirect.com
G CHEN, X XU, D ZHAO - Acta Chimica Sinica, 1986 - sioc-journal.cn
峰. Mannich 碱 1 的生成和产率, 与腔的结构和 1 在乙醇中的溶解度有关. 节叉丙翻, 取代芳香牍盐酸盐与 37% OH: aO 水溶液, 在 HOl 乙醇中, 15"" 2000 时, 放置 24h, 1 的收率可达: 50"" 90%…
Number of citations: 1 sioc-journal.cn
LE Morón, Y Meas, R Ortega-Borges… - International Journal of …, 2009 - Elsevier
The influence of two additives—poly(ethylene glycol) (MW 200) (PEG 200 ) alone and a mixture of PEG 200 and benzylideneacetone (PEG 200 /BDA)—on the mechanism of Zn …
Number of citations: 22 www.sciencedirect.com
C Bianchini, V Dal Santo, A Meli, W Oberhauser… - …, 2000 - ACS Publications
The Ru(II) complex [(sulphos)Ru(NCMe) 3 ](OSO 2 CF 3 ) (1) has been immobilized on partially dehydroxylated high-surface-area silica via hydrogen-bonding interactions between the …
Number of citations: 111 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.